molecular formula C46H74O16 B1215280 Sapindoside B CAS No. 30994-75-3

Sapindoside B

Cat. No.: B1215280
CAS No.: 30994-75-3
M. Wt: 883.1 g/mol
InChI Key: IAGSHEHQJJTLLR-FNINEVAMSA-N
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Description

Sapindoside B is a triterpenoid saponin compound primarily found in the fruits of the Sapindus species, commonly known as soapberries or soapnuts. These plants are known for their high saponin content, which gives them their characteristic foaming properties when agitated in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Sapindoside B typically involves extraction from natural sources rather than synthetic routes. The process begins with the extraction of total sapindus saponins using ethanol and butanol. The extract is then subjected to separation and purification using AB-8 macroporous resin and MCI Gel column chromatography . The qualitative and quantitative analysis of the components, including this compound, is performed using High-Performance Liquid Chromatography/Mass Spectrometry (HPLC/MS) .

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification methods. The large-scale extraction involves the use of solvents like ethanol and butanol, followed by purification using macroporous resins and column chromatography. The goal is to achieve a high purity of this compound, which can be used for various applications .

Chemical Reactions Analysis

Types of Reactions

Sapindoside B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of Sapindoside B involves its interaction with cell membrane proteins. Studies have shown that this compound, in combination with Sapindoside A, exhibits synergistic antibacterial activity by targeting cell membrane proteins. This interaction disrupts the membrane integrity, leading to the antibacterial effects . Molecular docking studies have demonstrated that this compound binds to penicillin-binding protein 2, further elucidating its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Sapindoside B is structurally related to other triterpenoid saponins, including Sapindoside A, Mukurozi-saponin E1, and Mukurozi-saponin G . These compounds share similar structural features and biological activities.

Uniqueness

What sets this compound apart from other similar compounds is its specific antibacterial activity and its ability to synergize with Sapindoside A. This unique property makes it a valuable compound for developing natural antibacterial agents .

Conclusion

This compound is a versatile triterpenoid saponin with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and mechanism of action make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H74O16/c1-22-30(50)35(61-37-33(53)31(51)25(48)19-57-37)34(54)38(59-22)62-36-32(52)26(49)20-58-39(36)60-29-11-12-42(4)27(43(29,5)21-47)10-13-45(7)28(42)9-8-23-24-18-41(2,3)14-16-46(24,40(55)56)17-15-44(23,45)6/h8,22,24-39,47-54H,9-21H2,1-7H3,(H,55,56)/t22-,24-,25+,26-,27+,28+,29-,30-,31-,32-,33+,34+,35+,36+,37-,38-,39-,42-,43-,44+,45+,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGSHEHQJJTLLR-FNINEVAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(CO8)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H74O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276505
Record name Sapindoside B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

883.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30994-75-3, 3582-25-0
Record name Sapindoside B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030994753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sapindoside B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sapindoside B
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Sapindoside B

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